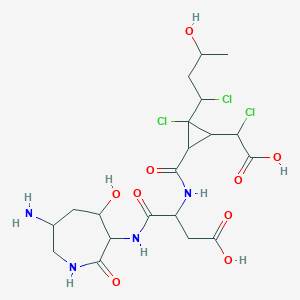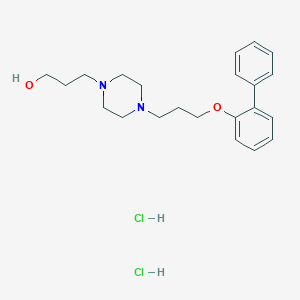
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, also known as carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. Carvedilol works by blocking the effects of adrenaline on the heart and blood vessels, which can help to decrease blood pressure and improve heart function. In
Mechanism Of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of adrenaline on these tissues. This leads to a decrease in heart rate, cardiac output, and blood pressure, which can improve heart function and reduce the workload on the heart.
Biochemical And Physiological Effects
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving endothelial function. It has also been shown to improve insulin sensitivity and lipid metabolism, which may be beneficial for patients with metabolic disorders such as diabetes.
Advantages And Limitations For Lab Experiments
Carvedilol has several advantages for use in lab experiments, including its availability as a commercially available drug, its well-established safety profile, and its ability to be easily administered to animals. However, there are some limitations to using 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride in lab experiments, including its potential to interact with other drugs and its variable pharmacokinetics in different animal species.
Future Directions
There are several future directions for research on 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride, including investigating its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. In addition, further research is needed to understand the mechanisms underlying its beneficial effects on these conditions, as well as its potential side effects and interactions with other drugs. Finally, there is a need for more studies to explore the optimal dosing and administration of 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride for different patient populations.
Synthesis Methods
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-biphenylyl-3-chloropropanol with piperazine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 1-chloro-3-(tert-butoxycarbonyl)propan-2-ol to form the final product, which is purified and crystallized to obtain 3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride dihydrochloride.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects on heart failure, high blood pressure, and angina. In addition, it has also been investigated for its potential use in treating other conditions such as liver fibrosis, pulmonary hypertension, and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on these conditions.
properties
CAS RN |
125849-28-7 |
|---|---|
Product Name |
3-(4-(3-(2-Biphenylyloxy)propyl)-1-piperazinyl)propanol dihydrochloride |
Molecular Formula |
C22H32Cl2N2O2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-[4-[3-(2-phenylphenoxy)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O2.2ClH/c25-18-6-12-23-14-16-24(17-15-23)13-7-19-26-22-11-5-4-10-21(22)20-8-2-1-3-9-20;;/h1-5,8-11,25H,6-7,12-19H2;2*1H |
InChI Key |
UDFFIBVNHUXKOY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCCO)CCCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Other CAS RN |
125849-28-7 |
synonyms |
4-(3-((1,1'-Biphenyl)-2-yloxy)propyl)-1-piperazineethanol, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



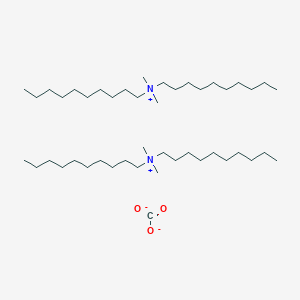
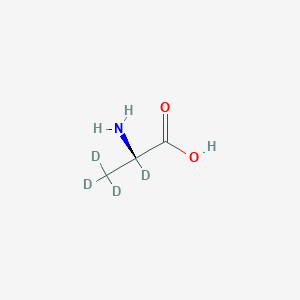
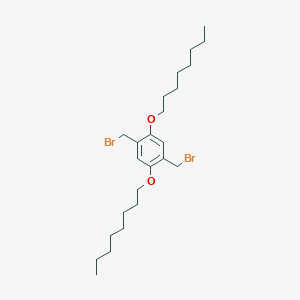
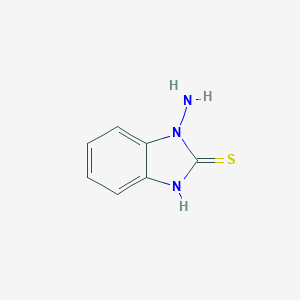
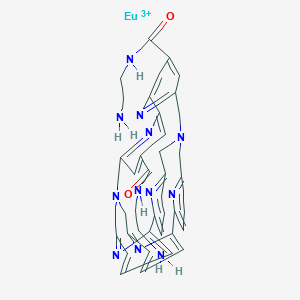
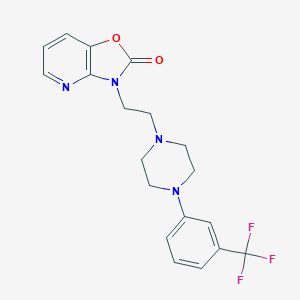
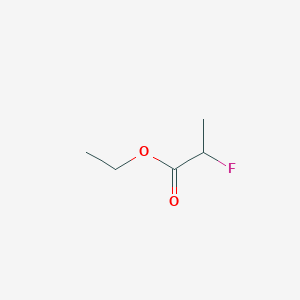
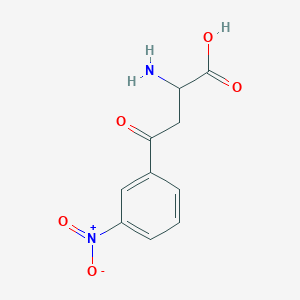
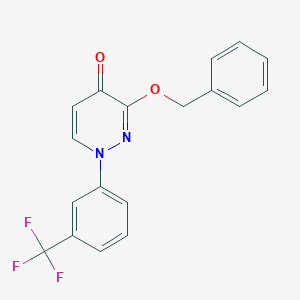
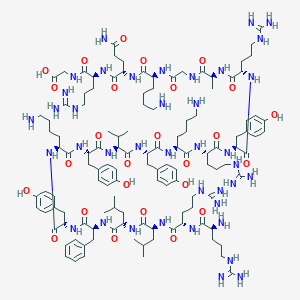
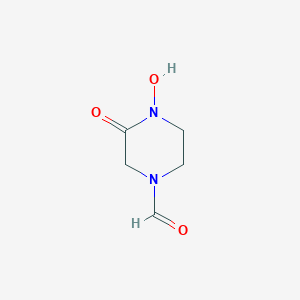
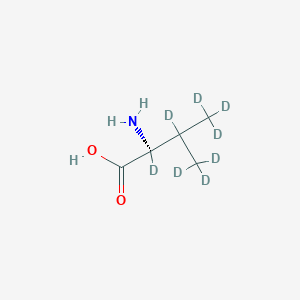
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
